4-((3-Methoxypiperidin-1-yl)methyl)-5-methylisoxazole
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Overview
Description
4-((3-Methoxypiperidin-1-yl)methyl)-5-methylisoxazole is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxy group and an isoxazole ring.
Preparation Methods
The synthesis of 4-((3-Methoxypiperidin-1-yl)methyl)-5-methylisoxazole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method includes the catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes .
Chemical Reactions Analysis
4-((3-Methoxypiperidin-1-yl)methyl)-5-methylisoxazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron reagents, palladium catalysts, and pinacol boronic esters . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction can produce a wide range of substituted piperidine derivatives .
Scientific Research Applications
4-((3-Methoxypiperidin-1-yl)methyl)-5-methylisoxazole has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential pharmacological activities, including antiviral and anticancer properties . In medicine, it is explored for its potential use in drug development due to its unique structure and biological activities . In industry, it is used in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-((3-Methoxypiperidin-1-yl)methyl)-5-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring is known to interact with various biological targets, including enzymes and receptors, leading to its pharmacological effects . The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
4-((3-Methoxypiperidin-1-yl)methyl)-5-methylisoxazole can be compared with other similar compounds, such as N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine, which is a potent and selective anaplastic lymphoma kinase (ALK) inhibitor . Both compounds share a piperidine ring structure, but they differ in their specific substitutions and biological activities. The unique structure of this compound, particularly the presence of the isoxazole ring, distinguishes it from other piperidine derivatives and contributes to its unique pharmacological properties.
Properties
IUPAC Name |
4-[(3-methoxypiperidin-1-yl)methyl]-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-9-10(6-12-15-9)7-13-5-3-4-11(8-13)14-2/h6,11H,3-5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWFZINGUZKRNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCCC(C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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